molecular formula C9H8N2O3S B592715 Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 9041-37-6

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No. B592715
Key on ui cas rn: 9041-37-6
M. Wt: 224.234
InChI Key: XELZGAJCZANUQH-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate (F-5) (4.9 g, 21.8 mmol) in MeOH (15 mL) was added an aqueous KOH solution (6 N, 10 mL). The reaction mixture was stirred at room temperature for 2 h, and then concentrated in vacuo. Aqueous HCl (6 N) was added to adjust pH to 5-6. The precipitates were collected by filtration to afford the title compound (3.0 g).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8]2[CH:9]=[C:10]([C:12]([O:14]C)=[O:13])[S:11][C:7]=2[CH:6]=[N:5]1)(=O)C.[OH-].[K+]>CO>[NH:4]1[C:8]2[CH:9]=[C:10]([C:12]([OH:14])=[O:13])[S:11][C:7]=2[CH:6]=[N:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(=O)N1N=CC2=C1C=C(S2)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Aqueous HCl (6 N) was added
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1N=CC2=C1C=C(S2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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